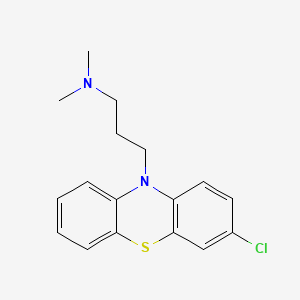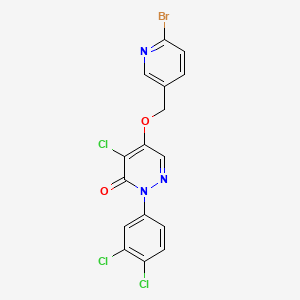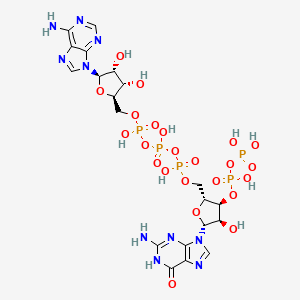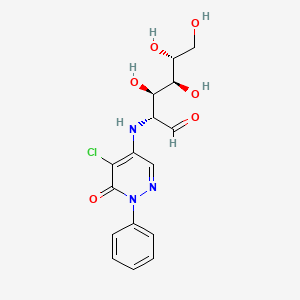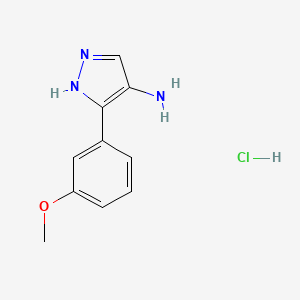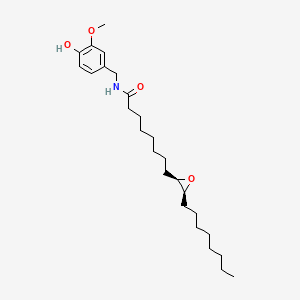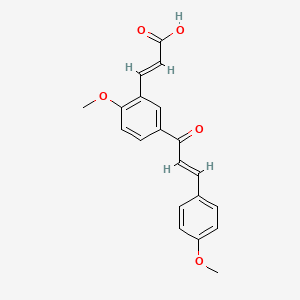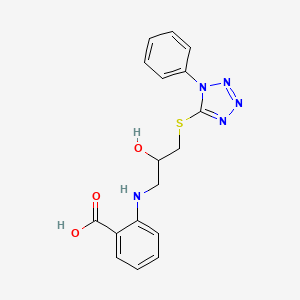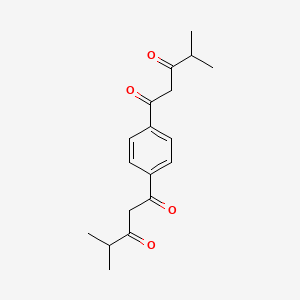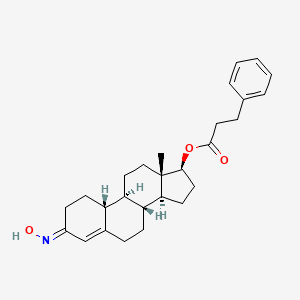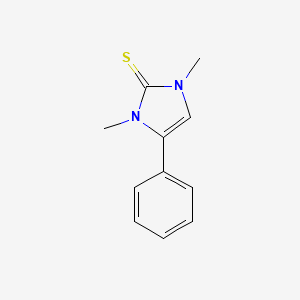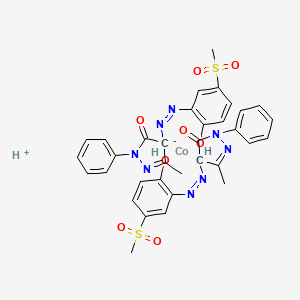
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 249-997-6, also known as potassium nitrite, is a chemical compound with the molecular formula KNO₂. It is a white to slightly yellowish crystalline powder that is highly soluble in water. Potassium nitrite is primarily used as a food preservative and in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium nitrite can be synthesized through the reduction of potassium nitrate (KNO₃) using a reducing agent such as lead or iron. The reaction is typically carried out at elevated temperatures to facilitate the reduction process. The general reaction is as follows: [ \text{KNO}_3 + \text{Pb} \rightarrow \text{KNO}_2 + \text{PbO} ]
Industrial Production Methods
In industrial settings, potassium nitrite is often produced by the absorption of nitrogen oxides (NO and NO₂) in a potassium hydroxide (KOH) solution. The resulting solution is then evaporated to crystallize the potassium nitrite. The overall process can be summarized as: [ \text{2NO} + \text{NO}_2 + 2\text{KOH} \rightarrow 2\text{KNO}_2 + \text{H}_2\text{O} ]
化学反应分析
Types of Reactions
Potassium nitrite undergoes various chemical reactions, including:
Oxidation: Potassium nitrite can be oxidized to potassium nitrate (KNO₃) in the presence of strong oxidizing agents. [ \text{2KNO}_2 + \text{O}_2 \rightarrow 2\text{KNO}_3 ]
Reduction: It can be reduced to potassium hydroxide (KOH) and ammonia (NH₃) under reducing conditions. [ \text{KNO}_2 + 4\text{H}_2 \rightarrow \text{KOH} + \text{NH}_3 + \text{H}_2\text{O} ]
Substitution: Potassium nitrite can react with various acids to form nitrous acid (HNO₂) and the corresponding potassium salt. [ \text{KNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{KCl} ]
Common Reagents and Conditions
Common reagents used in reactions with potassium nitrite include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and acids (e.g., hydrochloric acid). Reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium nitrite include potassium nitrate, potassium hydroxide, ammonia, and nitrous acid, depending on the specific reaction conditions and reagents used.
科学研究应用
Potassium nitrite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: Potassium nitrite is used in biological studies to investigate the effects of nitrites on cellular processes and metabolic pathways.
Medicine: It has applications in medical research, particularly in the study of nitric oxide (NO) pathways and their role in cardiovascular health.
Industry: Potassium nitrite is used in the manufacturing of dyes, pharmaceuticals, and as a corrosion inhibitor in industrial processes.
作用机制
Potassium nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator and signaling molecule. The compound is converted to nitrous acid (HNO₂) in acidic environments, which then decomposes to produce nitric oxide. The nitric oxide generated interacts with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the context of cardiovascular research and therapeutic applications.
相似化合物的比较
Potassium nitrite is similar to other nitrite compounds, such as sodium nitrite (NaNO₂) and calcium nitrite (Ca(NO₂)₂). it is unique in its specific applications and properties:
Sodium Nitrite: Sodium nitrite is commonly used as a food preservative and in the treatment of cyanide poisoning. It has similar chemical properties but differs in its solubility and industrial applications.
Calcium Nitrite: Calcium nitrite is primarily used as a corrosion inhibitor in concrete and construction materials. It has different solubility and reactivity compared to potassium nitrite.
属性
CAS 编号 |
29998-71-8 |
|---|---|
分子式 |
C34H31CoN8O8S2- |
分子量 |
802.7 g/mol |
IUPAC 名称 |
cobalt;hydron;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;/h2*3-10,22H,1-2H3;/q2*-1;/p+1 |
InChI 键 |
VGXXQAINALCMPI-UHFFFAOYSA-O |
规范 SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


